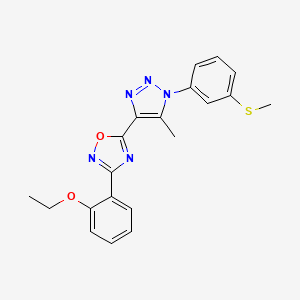

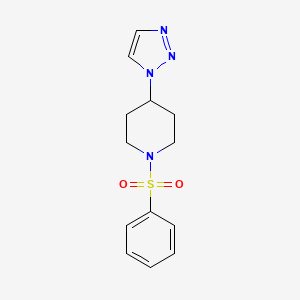

![molecular formula C20H19ClN4OS2 B2662157 3-((5-(butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-40-1](/img/structure/B2662157.png)

3-((5-(butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring and a benzo[d]thiazole ring. These types of compounds are often found in pharmaceuticals and materials science due to their interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the benzo[d]thiazole ring are likely key structural components .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the 1,2,4-triazole ring might undergo reactions with electrophiles, while the benzo[d]thiazole ring might participate in aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point and boiling point, and specific optical properties .Scientific Research Applications

Synthesis and Characterization

Microwave-Assisted Synthesis : A study by Mistry and Desai (2006) explores the microwave-assisted rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds. These compounds exhibit potential pharmacological activities, underscoring the importance of novel synthesis methods in discovering bioactive molecules Mistry & Desai, 2006.

Structural Characterization : Kariuki, Abdel-Wahab, and El‐Hiti (2021) discuss the synthesis and structural characterization of isostructural thiazole derivatives. Their work highlights the importance of crystallography in understanding the molecular structure and properties of complex heterocyclic compounds Kariuki, Abdel-Wahab, & El‐Hiti, 2021.

Biological Activity

Antimicrobial Activities : The synthesis of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, as reported by Idrees, Kola, and Siddiqui (2019), is an example of the pursuit of new antimicrobial agents. Their findings contribute to the development of compounds with potential applications in combating microbial resistance Idrees, Kola, & Siddiqui, 2019.

Corrosion Inhibition : Yadav, Sharma, and Kumar (2015) investigate the effect of benzothiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. Their work demonstrates the interdisciplinary applications of heterocyclic compounds, extending beyond biomedical to industrial applications Yadav, Sharma, & Kumar, 2015.

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS2/c1-2-3-11-27-19-23-22-18(25(19)15-8-6-7-14(21)12-15)13-24-16-9-4-5-10-17(16)28-20(24)26/h4-10,12H,2-3,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDDUJYKPKUIJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-(butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2662075.png)

![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2662093.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2662096.png)

![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)